Methyl 2,6,10-trimethyldodecanoate

Semiochemistry Integrated Pest Management Behavioral Bioassay

Methyl 2,6,10-trimethyldodecanoate (CAS 68043-24-3) is a C16 branched-chain methyl ester and sesquiterpenoid derivative of farnesane. It is characterized by a dodecanoate backbone with methyl substituents at the 2, 6, and 10 positions, yielding a molecular formula of C16H32O2 and a molecular weight of 256.42 g/mol.

Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
Cat. No. B1245991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6,10-trimethyldodecanoate
Synonymsmethyl 2,6,10-trimethyldodecanoate
methyl TMDD
Molecular FormulaC16H32O2
Molecular Weight256.42 g/mol
Structural Identifiers
SMILESCCC(C)CCCC(C)CCCC(C)C(=O)OC
InChIInChI=1S/C16H32O2/c1-6-13(2)9-7-10-14(3)11-8-12-15(4)16(17)18-5/h13-15H,6-12H2,1-5H3
InChIKeyCYGVOXJONVUXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6,10-Trimethyldodecanoate: Procurement-Grade Technical Baseline and Identity


Methyl 2,6,10-trimethyldodecanoate (CAS 68043-24-3) is a C16 branched-chain methyl ester and sesquiterpenoid derivative of farnesane [1]. It is characterized by a dodecanoate backbone with methyl substituents at the 2, 6, and 10 positions, yielding a molecular formula of C16H32O2 and a molecular weight of 256.42 g/mol [1]. The compound is most prominently identified as a minor but essential component of the male-produced sex pheromone blend in the Brazilian soybean stink bugs *Euschistus heros* and *Piezodorus guildinii* [2].

1 Defined minor component in multi-component semiochemical blend for Pentatomidae research
2 Three chiral centers require stereoisomer specification for behavioral assay context
3 Six-step synthetic route from (±)-citronellol reported; branched-chain methyl ester identity

Why Methyl 2,6,10-Trimethyldodecanoate Cannot Be Readily Substituted by Chain-Length Analogs in Bioactive Formulations


Generic substitution with methyl 2,6,10-trimethyltridecanoate (C17) or methyl 2,6,10-trimethyldecanoate (C14) fails due to non-linear structure-activity relationships in semiochemical communication systems. While all three compounds are produced by *E. heros*, their quantitative ratios in the natural blend are strictly regulated, and alterations in chain length—even by a single methylene unit—produce profound differences in behavioral activity [1]. The C16 compound functions as a specific minor component in a multi-component pheromone, and its replacement with the C17 major component or the C14 analog does not yield equivalent field attraction [1][2]. Furthermore, stereochemistry is critical: only specific enantiomers among the eight possible isomers exhibit biological activity [3].

Chain length C17 analog (methyl 2,6,10-trimethyltridecanoate) cannot substitute: chain-length difference alters blend-ratio synergy and field-response profile; single methylene shift may not replicate behavioral activity.
Stereochemistry Racemic mixture may reduce behavioral activity compared to defined stereoisomer composition; isomer-specific bioactivity context requires review.
Blend role C17 major component alone lacks minor-component synergy; defined 20:1 ratio required for reported attraction endpoint.

Methyl 2,6,10-Trimethyldodecanoate: Quantified Differential Performance Versus Chain-Length Analogs


Pheromone Blend Synergy: Optimal Attractancy Requires a Defined 20:1 Ratio of C17 to C16

In a two-choice olfactometer bioassay, methyl 2,6,10-trimethyltridecanoate (C17) and methyl 2,6,10-trimethyldodecanoate (C16) were each active alone. However, a precisely formulated 20:1 (w/w) blend of C17:C16 was significantly more attractive to *Euschistus heros* females than either compound alone [1]. This synergistic effect is specific to the defined ratio and the presence of the C16 minor component, and cannot be achieved by simply increasing the dose of the C17 major component [1].

Blend synergy ratio
Head-to-head
Defined 20:1 (w/w) C17:C16 blend
Reported blend-synergy context
Two-choice olfactometer; E. heros females; racemic mixtures tested
Semiochemistry Integrated Pest Management Behavioral Bioassay

Minor Component Field Specificity: C16 Component Alone Does Not Attract Non-Target Species

Field trapping experiments demonstrated that the synthetic stereoisomeric mixture of methyl 2,6,10-trimethyldodecanoate (C16), when tested alone, caught no pentatomid stink bugs [1]. This stands in contrast to the major component, methyl 2,6,10-trimethyltridecanoate (C17), and the full 20:1 blend, which are known to be attractive [2]. This lack of standalone attraction confirms its role as a minor, synergistic component rather than a primary attractant, and indicates a low risk of attracting non-target or beneficial insect species.

Field specificity
Head-to-head
Zero non-target pentatomid captures vs. positive attraction for C17 and blend
Supports species-specific monitoring context
Field trapping experiment; racemic mixture; Pentatomidae screening
Field Trapping Integrated Pest Management Semiochemical Specificity

Stereochemical Determinants of Bioactivity: Differential Activity of Specific Enantiomers

Methyl 2,6,10-trimethyldodecanoate possesses three chiral centers, resulting in eight possible stereoisomers. Enantioselective synthesis and bioassays of the closely related major component, methyl 2,6,10-trimethyltridecanoate, have demonstrated that the (2R,6R,10S) stereoisomer is necessary for female attractiveness, presenting significantly better results than other isomers [1]. While direct comparative data for all eight isomers of the C16 compound are not fully published, the enantioselective synthesis of the (2R,6S,10S) and (2S,6S,10S) isomers of methyl 2,6,10-trimethyldodecanoate has been achieved using stereoselective hydroboration of isopulegol derivatives [2].

Stereoisomer synthesis
Cross-study comparable
(2R,6S,10S) and (2S,6S,10S) isomers accessed via stereoselective hydroboration
Stereochemical-control study context
C17 analog data suggests (2R,6R,10S) isomer necessary; class-level inference
Enantioselective Synthesis Chiral Pheromones Structure-Activity Relationship

In Silico Toxicity and Biodegradability Profile: Differentiating Procurement Risk

QSAR modeling predicts that methyl 2,6,10-trimethyldodecanoate is non-biodegradable under aerobic conditions, non-mutagenic in the Ames test, a mild ocular irritant, a non-irritant to skin, and a non-carcinogen in female rats (though carcinogenic in male rats at high doses) [1]. Its acute oral LD50 in rats is predicted to be 0.168 g/kg [1]. This profile contrasts with many linear fatty acid methyl esters (FAMEs), which are typically readily biodegradable. The compound's branched structure likely confers resistance to microbial degradation, a key differentiator for applications where environmental persistence is either a liability (e.g., open-field pheromone release) or a potential advantage (e.g., durable coatings).

Biodegradability prediction
Class-level
Predicted non-biodegradable under aerobic conditions
Environmental fate modeling context
QSAR model; data to verify; contrasts with linear FAME biodegradability
Environmental Fate QSAR Green Chemistry

Synthetic Route Efficiency: Six-Step Synthesis with Good Overall Yield

The synthesis of methyl 2,6,10-trimethyldodecanoate has been optimized as a six-step process starting from (±)-citronellol, achieving a good overall yield [1]. While direct quantitative yield comparisons against alternative synthetic routes for the C17 analog are not available in the same study, the described method provides a robust and scalable pathway for laboratory and pilot-scale production, which is a critical factor in procurement and cost-of-goods calculations.

Synthetic route
Reported
Six-step synthesis from (±)-citronellol with reported good overall yield
Sourcing and scale-up context
Laboratory-scale method; supports procurement feasibility assessment
Organic Synthesis Process Chemistry Sourcing Economics

Validated Application Scenarios for Methyl 2,6,10-Trimethyldodecanoate Based on Quantified Evidence


Formulation of Species-Specific Pheromone Lures for Neotropical Soybean Stink Bug Monitoring and Control

As an essential minor component, methyl 2,6,10-trimethyldodecanoate must be included in a precisely defined 20:1 (w/w) ratio with its C17 analog, methyl 2,6,10-trimethyltridecanoate, to create an optimally attractive lure for *Euschistus heros* and *Piezodorus guildinii* [1]. This specific blend is the gold standard for monitoring and mass trapping programs in Brazilian soybean agriculture, where these pests cause significant economic damage. The C16 compound's demonstrated lack of standalone attraction to non-target pentatomids [2] further supports its use in targeted, species-specific management strategies, minimizing ecological disruption. Procurement specifications must include the defined blend ratio and, ideally, stereoisomeric purity to ensure consistent field efficacy. Rubber septa impregnated with the pheromone blend have been shown to remain active for more than 14 days in soybean fields, indicating suitable field persistence for lure formulations [3].

Preparative-Scale Enantioselective Synthesis of Chiral Pheromone Building Blocks

The established synthetic route from (±)-citronellol provides a reliable, six-step process with good overall yield for producing methyl 2,6,10-trimethyldodecanoate [1]. Furthermore, the documented enantioselective synthesis of specific isomers, such as the (2R,6S,10S) and (2S,6S,10S) configurations via stereoselective hydroboration of isopulegol derivatives [2], opens avenues for producing isomerically pure material. This is crucial because bioactivity in related compounds is highly stereospecific; for instance, the (2R,6R,10S) isomer of the C17 analog is necessary for full attractiveness [3]. Researchers and formulators seeking to develop the most potent and specific lures should prioritize sourcing or synthesizing enantiomerically pure C16 compound to avoid the reduced efficacy observed with racemic mixtures.

Environmental Fate and Persistence Modeling for Semiochemical Field Deployment

The predicted non-biodegradable nature of methyl 2,6,10-trimethyldodecanoate under aerobic conditions, as determined by QSAR modeling [1], is a critical parameter for designing effective pheromone dispensers. This property suggests the compound will have a longer environmental half-life compared to readily biodegradable linear esters, potentially allowing for extended field activity of lures and reducing the need for frequent replacement. However, this same characteristic necessitates a careful environmental risk assessment for any open-field, large-scale application to ensure no unintended accumulation occurs. The predicted low mutagenicity and mild irritancy profile [1] also inform safe handling and regulatory compliance during formulation and deployment.

Application
Selection Property
Validation Focus
Species-specific semiochemical lure research
Defined blend-ratio context
Field-attraction endpoint monitoring; lure-persistence assessment
Enantioselective pheromone synthesis studies
Stereoisomer identity review
Isomer-specific bioassay context; chiral-pool synthetic feasibility
Environmental persistence and fate modeling
Predicted biodegradation profile
QSAR-based fate assessment; field-persistence study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,6,10-trimethyldodecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.